molecular formula C8H8NNaO3 B2952850 Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate CAS No. 2413876-65-8

Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Cat. No.: B2952850
CAS No.: 2413876-65-8
M. Wt: 189.146
InChI Key: SXTABPKZGDVSOE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.Na/c1-5-3-2-4-6(9-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCQRMPQGNMHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413876-65-8
Record name sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with chloroacetic acid and sodium hydroxide. The reaction proceeds under controlled conditions, often involving heating and stirring to ensure complete reaction. The resulting product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to handle large quantities of reactants and products. The compound is typically produced as a white crystalline powder, which is then packaged and distributed for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Scientific Research Applications

Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can modulate the availability and reactivity of these ions in biological and chemical systems. This chelation process is crucial for its antioxidant and anti-inflammatory activities, as well as its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinyl Acetate Derivatives

Ethyl 2-(6-Methylpyridin-2-yl)acetate
  • CAS : 5552-83-0
  • Formula: C₁₀H₁₃NO₂
  • Key Differences : Ethyl ester group instead of sodium hydroxyacetate. Reduced water solubility due to the hydrophobic ester.
  • Applications : Intermediate in organic synthesis; lacks ionic character for direct biological use.
Methyl 2-(6-Methylpyridin-2-yl)acetate
  • CAS : 58532-56-2
  • Formula: C₉H₁₁NO₂
  • Key Differences : Methyl ester substitution. Similar lipophilicity to ethyl analog but lower molecular weight.
  • Synthesis : Prepared via alkylation with methyl iodide and sodium carbonate .
Sodium 2-(5-(Trifluoromethyl)pyridin-2-yl)acetate
  • CAS : 1956366-39-4
  • Formula : C₈H₅F₃NNaO₂
  • Key Differences : Trifluoromethyl group at the pyridine 5-position enhances electron-withdrawing effects and metabolic stability.
  • Applications: Potential use in fluorinated drug candidates due to improved bioavailability.

Hydroxy-Substituted Analogs

Sodium 2-Hydroxy-2-(4-Hydroxyphenyl)acetate
  • CAS : 69322-01-6
  • Formula : C₈H₇NaO₄
  • Key Differences: Replacement of 6-methylpyridinyl with 4-hydroxyphenyl.
Methyl 2-Hydroxy-2-(3-Hydroxyphenyl)acetate
  • CAS : 90721-46-3
  • Formula : C₉H₁₀O₄
  • Key Differences : Methyl ester with a 3-hydroxyphenyl group. Demonstrates hydrogen-bonding capacity but lacks ionic solubility.

Amino-Substituted Derivatives

Methyl 2-[(6-Methylpyridin-2-yl)amino]acetate
  • CID : 54594017
  • Formula : C₉H₁₂N₂O₂
  • Key Differences: Amino linkage instead of hydroxy group.

Solubility and Stability

Compound Solubility (Water) LogP Stability Notes
Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate High (ionic) -1.2* Stable in aqueous buffers
Ethyl 2-(6-methylpyridin-2-yl)acetate Low 1.8 Hydrolyzes under basic conditions
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate Moderate 0.5 Resistant to oxidation

*Estimated from structural analogs.

Biological Activity

Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an acetate moiety attached to a pyridine ring. This unique structure allows for various interactions with biological molecules, which can modulate their activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific molecular targets such as enzymes and receptors. The hydroxyl and ester groups enhance its reactivity, potentially leading to various biological effects, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively reduces oxidative stress markers in various cell lines. For instance, it has been evaluated using assays such as DPPH radical scavenging and ABTS assays, showing promising results in neutralizing free radicals.

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. One study reported that this compound significantly reduced the expression of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of this compound on human endothelial cells, researchers found that treatment with the compound led to a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls. This suggests a protective effect against oxidative damage.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with this compound showed significantly lower levels of inflammatory markers such as TNF-alpha and IL-6 compared to the control group. Histological analysis revealed reduced tissue damage and inflammation in treated animals.

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityNotes
This compoundHighModerateUnique structure enhances reactivity
Methyl 2-hydroxy-2-(pyridin-2-yl)acetateModerateLowLacks the methyl substitution
6-MethylpyridineLowLowLess complex structure

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

  • Neuroprotection : Its ability to reduce oxidative stress makes it a candidate for neuroprotective therapies against neurodegenerative diseases.
  • Anti-fibrotic Treatment : Preliminary studies suggest that it may inhibit fibrosis-related pathways, making it relevant for conditions like liver fibrosis.
  • Metal Ion Imbalance Disorders : Research is ongoing into its potential role in treating diseases associated with metal ion dysregulation due to its chelating properties.

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